Oxanamide

Description

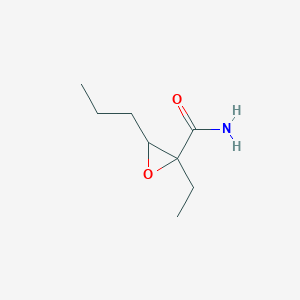

Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-3-propyloxirane-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-3-5-6-8(4-2,11-6)7(9)10/h6H,3-5H2,1-2H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBLPIVIXQOFTPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1C(O1)(CC)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50925350 | |

| Record name | 2-Ethyl-3-propyloxirane-2-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50925350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126-93-2 | |

| Record name | Oxanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126-93-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxanamide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000126932 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethyl-3-propyloxirane-2-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50925350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OXANAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/050271194T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Oxanamide and Its Analogues

Retrosynthetic Analysis and Strategic Disconnections for Oxanamide

Retrosynthetic analysis is a crucial strategy in organic chemistry for planning the synthesis of complex molecules by working backward from the target molecule to simpler, readily available starting materials. For Oxanamide, this approach helps identify feasible synthetic routes by breaking down its structure into simpler precursors. vaia.comamazonaws.com

Identification of Key Synthetic Precursors and Synthons

In the retrosynthetic analysis of Oxanamide, butanal has been identified as a key source of carbon atoms for its synthesis. vaia.comaskfilo.comchegg.comaskfilo.comweebly.combartleby.com Synthons are idealized reagents that represent fragments of molecules with associated polarity, guiding the selection of actual reagents for the forward synthesis. amazonaws.com While specific synthons for Oxanamide are not explicitly detailed in the provided text, the retrosynthetic approach implies the identification of fragments that can be coupled to form the target molecule, likely involving the amide functionalities.

Functional Group Interconversion Strategies in Oxanamide Synthesis

Functional Group Interconversion (FGI) involves transforming one functional group into another within a molecule. ic.ac.ukimperial.ac.uksolubilityofthings.com This is a fundamental tactic in organic synthesis to manipulate the reactivity and properties of compounds. solubilityofthings.com In the synthesis of Oxanamide from butanal, a key FGI strategy involves the conversion of butanal to a more reactive form, such as an acid chloride. vaia.comaskfilo.com This transformation is essential for activating the aldehyde group to react with amines and form the amide bonds present in Oxanamide. vaia.comaskfilo.com The reaction of the acid chloride with hydrazine (B178648) then yields Oxanamide through the creation of two amide bonds. vaia.comaskfilo.com The synthesis of Oxanamide has been used as an example to illustrate how C-X disconnections and FGI can be integrated into a synthetic plan, particularly involving amide and epoxide functional groups. gvpcdpgc.edu.in

Advanced Chemical Synthesis Procedures for Oxanamide and Derivatives

Advanced synthesis procedures for organic compounds often involve multi-step approaches and optimization strategies to improve yield and efficiency. vapourtec.com

Multistep Synthesis Approaches and Yield Optimization

The synthesis of Oxanamide from butanal is described as a two-step process. vaia.comaskfilo.com The first step involves converting butanal to the corresponding acid chloride using reagents like phosphorus pentoxide (P₄O₁₀) and thionyl chloride (SOCl₂). vaia.comaskfilo.com The second step is the reaction of the acid chloride with hydrazine (NH₂NH₂) in a suitable solvent like ether at a low temperature to form Oxanamide. vaia.comaskfilo.com

Yield optimization is a critical aspect of chemical synthesis. While specific detailed studies on optimizing the yield of Oxanamide synthesis from butanal are not extensively described, the general principles of yield optimization in organic synthesis involve carefully controlled reaction conditions, reagent stoichiometry, temperature, and reaction time. researchgate.netprinceton.educhemrxiv.orgnih.gov Automated systems and Bayesian optimization algorithms are increasingly used in reaction optimization to identify conditions that maximize yield and other objectives. princeton.educhemrxiv.orgnih.gov

Synthesis of Chemically Modified Oxanamide Analogues

The synthesis of chemically modified analogues of lead compounds is a common practice in medicinal chemistry and chemical biology to explore structure-activity relationships and develop new compounds with altered properties. While the provided text does not give specific details on the synthesis of Oxanamide analogues, the synthesis of analogues of other compounds with related structural features, such as oxa-analogues, is discussed in the literature. researchgate.netrsc.orgbeilstein-journals.orgnih.govnih.gov These syntheses often involve modifying the core structure by introducing or changing functional groups or heteroatoms.

Preparation of Oxa-Analogues for Targeted Investigations

Oxa-analogues are compounds where an oxygen atom replaces a carbon atom or a nitrogen atom in the parent structure. The preparation of oxa-analogues is a strategy used in targeted investigations to study the effect of such structural changes on the compound's properties and activity. For example, oxa-analogues of polyamines and norcocaine (B1214116) have been synthesized to explore their biological activities. researchgate.netnih.gov The synthesis of oxa-analogues can involve various reactions, including Mitsunobu condensation, N-alkylation, and cyclization reactions, often requiring protecting group strategies and multi-step sequences. researchgate.netrsc.org

Derivatization Strategies for Enhancing Molecular Diversity

Derivatization strategies are employed to modify the core structure of a compound, such as Oxanamide, to generate a library of analogues with enhanced molecular diversity. This approach is fundamental in drug discovery and medicinal chemistry to explore chemical space and identify compounds with improved potency, selectivity, or pharmacokinetic properties. rsc.orgnih.govunits.it

Enhancing molecular diversity through derivatization involves introducing variations to the functional groups or the carbon skeleton of the parent molecule. For amides like Oxanamide, common derivatization strategies can target the amide nitrogen, the carbonyl group, or other functional handles present in the molecule or introduced during synthesis.

General strategies for derivatization to enhance molecular diversity include:

Modification of Amine or Carboxylic Acid Moieties: Since the amide bond is formed between a carboxylic acid derivative and an amine, varying these precursors in the synthesis can lead to diverse amide analogues. Utilizing a range of different primary or secondary amines and various carboxylic acid derivatives allows for significant structural variation around the amide linkage.

Alkylation and Acylation: The nitrogen atom of the amide group can potentially undergo alkylation or acylation reactions, introducing different substituents and altering the electronic and steric properties of the molecule.

Modification of the Epoxide Ring: The epoxide functionality in Oxanamide presents opportunities for ring-opening reactions with various nucleophiles, leading to the incorporation of new functional groups and the generation of diverse structures. The regioselectivity and stereochemistry of epoxide ring-opening can be controlled by reaction conditions and catalysts, further increasing diversity.

Introduction of New Functional Groups: Incorporating additional functional groups through reactions such as oxidation, reduction, halogenation, or coupling reactions at different positions of the Oxanamide core or its synthetic intermediates can significantly enhance molecular diversity.

Stereochemical Variations: If chiral centers are present or introduced during the synthesis or derivatization, controlling the stereochemistry can lead to the formation of diastereomers or enantiomers, adding another layer of molecular diversity. While Oxanamide itself does not have chiral centers, analogues might. askfilo.comvaia.com

Detailed research findings on specific derivatization strategies applied directly to Oxanamide in publicly available literature are limited. However, principles from the derivatization of similar chemical classes, such as other amides or epoxides, can be applied. For instance, derivatization of hydroxyl functional groups, which could potentially be introduced through epoxide ring-opening, can be achieved using acyl chlorides, organic anhydrides, and isocyanates. researchgate.net These reactions are often used to introduce chromophores or fluorophores for detection purposes or to modify physicochemical properties. researchgate.netchromatographyonline.com Similarly, derivatization strategies involving the formation of oxime or picolinoyl derivatives have been explored for compounds containing carbonyl groups, demonstrating the utility of such methods in modifying molecular structure for analysis and potentially for altering biological activity. researchgate.net

The effectiveness of derivatization in generating diverse libraries is highly dependent on the chosen reactions and the availability of suitable building blocks. The use of parallel synthesis and combinatorial chemistry techniques allows for the rapid generation of large libraries of analogues based on these derivatization strategies. enamine.netenamine.net

Molecular Mechanisms and Biological System Interactions of Oxanamide

Mechanistic Investigations of Oxanamide Action at the Molecular Level

Mechanistic investigations delve into the precise ways a compound interacts with biological components at the molecular level to exert its effects. For Oxanamide, research in this area focuses on how its structure influences its interactions and the subsequent cellular responses.

Studies on Target Engagement and Ligand-Macromolecule Interactions

Target engagement studies are fundamental to understanding how a small molecule like Oxanamide interacts with its intended biological targets, which are often macromolecules such as proteins or nucleic acids. nih.govuniversiteitleiden.nl These interactions are the basis for the mechanism of action of most drugs. nih.gov The binding of a ligand to a macromolecule involves various forces, including electrostatic interactions, hydrogen bonding, hydrophobic interactions, and Van der Waals interactions, all contributing to the thermodynamics of binding. digimat.in

Techniques such as mass spectrometry are utilized for interrogating macromolecule-ligand interactions, providing insights into the structure-activity relationships of compounds and their mechanisms of action. nih.gov X-ray crystallography is considered a gold standard for demonstrating target engagement, offering detailed information about the binding mode. drugtargetreview.com Cellular thermal shift assay (CETSA) is another technique adapted to measure target engagement in intact cells, considering factors like protein levels, compound uptake, and modifications. drugtargetreview.compelagobio.com

While specific detailed research findings on Oxanamide's direct target engagement and ligand-macromolecule interactions are not extensively documented in the provided search results, the principles of these investigative approaches are relevant to understanding how such studies would be conducted for Oxanamide, given its chemical structure containing potentially reactive groups like the epoxide. ontosight.ai The epoxy group's reactivity suggests a potential for forming covalent bonds, which could be a key aspect of its interaction with biological targets. ontosight.ai

Exploration of Cellular and Subcellular Modulations Induced by Oxanamide

The interaction of a compound with biological systems can lead to various modulations at the cellular and subcellular levels. These effects can include changes in cellular processes, signaling pathways, and the function of specific organelles. Research explores how compounds induce these changes. google.comnih.gov

While direct detailed studies specifically on cellular and subcellular modulations induced by Oxanamide are not prominently featured in the search results, the general principles of investigating such effects involve examining how a compound influences cellular redox modulation, organelle function (such as mitochondria or endoplasmic reticulum), and other fundamental cellular processes. nih.govarchive.orggoogle.com The presence of the epoxy group in Oxanamide's structure could potentially lead to interactions that affect cellular components or processes due to its reactive nature. ontosight.ai

Preclinical Investigative Frameworks in Model Biological Systems

Preclinical investigations utilize model biological systems to gain insights into the potential biological activities and mechanisms of compounds before studies in humans. These frameworks involve both in vitro and in vivo approaches.

Design and Application of In Vitro Biological Assays for Mechanistic Insights

In vitro biological assays are essential tools in preclinical research, offering cost-effective and time-efficient methods to investigate potential toxicity mechanisms and identify molecular interactions. nih.gov These assays can provide insights into various modes of action, such as the activation of specific receptors or the induction of DNA damage. nih.govdiva-portal.org Using different cell lines, these assays can detect the potential of compounds to induce point mutations, DNA adducts, or chromosomal aberrations. nih.gov

Examples of in vitro assays include those assessing potency, immunogenicity, antigenicity, and functional activity, as well as assays specifically designed to determine the mechanism of action by examining the biological pathways or processes a compound engages. solvias.com Cell-based bioassays, in particular, are valuable for evaluating the biological activity of therapies and can be tailored to specific product needs. solvias.com They offer a more ethical approach compared to animal studies for certain endpoints and can be more sensitive, cheaper, and time-efficient. diva-portal.org Combining different in vitro assays is considered important for a reliable assessment of a compound's potential effects. nih.gov

While specific in vitro assay data for Oxanamide are not detailed in the provided results, the framework described highlights the types of assays that would be applied to investigate its potential mechanisms and effects at a cellular level. The epoxy group's potential reactivity suggests that assays assessing DNA damage or interactions with cellular components would be relevant. ontosight.ai

Utilizing Experimental Models for Elucidating Biological Responses

Experimental models, including both in vitro and in vivo systems, are crucial for elucidating the biological responses induced by compounds. Animal models have historically played a significant role in drug development, although their limitations in accurately predicting human responses are recognized. pharmafeatures.com

In vivo animal models can provide critical information about drug effects and mechanisms when used judiciously. frontiersin.org Various animal models exist to study specific conditions or biological responses. frontiersin.orgresearchgate.net However, challenges exist due to biological differences between animals and humans, artificial experimental conditions, and species-specific sensitivities. pharmafeatures.com

Alternative and complementary methods are increasingly being developed, including human-cell-based and computer models, to address the limitations of traditional animal testing. pharmafeatures.com Techniques such as organs-on-chips offer more physiologically relevant platforms for testing compared to traditional cell cultures or animal models. pharmafeatures.com

While the search results mention Oxanamide in the context of various drugs and compounds studied in biological systems wikipedia.orgnootanpharmacy.insemanticscholar.orgjetir.orgresearchgate.net, detailed information on specific experimental models used to elucidate Oxanamide's biological responses is not provided. However, the general principles of utilizing experimental models, both in vitro and in vivo, are applicable to studying the effects of Oxanamide.

Genotoxicity Considerations and Research for Epoxy-Containing Amides

Genotoxicity, the capacity of a material to cause damage to DNA, is a critical consideration in the safety assessment of chemical compounds. nih.gov Genotoxic compounds can induce genetic mutations and/or chromosomal rearrangements, potentially acting as carcinogenic compounds. semanticscholar.org They can damage DNA through various mechanisms, including alkylation or other interactions that lead to mutation of genetic codes. semanticscholar.org

Epoxides, a functional group present in Oxanamide ontosight.ai, are considered electrophilic compounds due to their strained ring structure. researchgate.net Many epoxides have shown genotoxic potential in bacterial reverse mutation assays, although this is not universally true for all epoxides. semanticscholar.orgjetir.orgacs.org Some studies have reported that highly substituted aliphatic epoxides were Ames-negative, and the majority of epoxides derived from drugs, steroids, and pesticides were also reported as Ames-negative in some instances. acs.org

Research has specifically examined the genotoxicity of various compounds, including some with epoxide structures or those that can form reactive epoxide metabolites. semanticscholar.orgjetir.orgresearchgate.netresearchgate.netacs.org For instance, studies have evaluated the genotoxicity of drug metabolites such as carbamazepine (B1668303) 10,11-oxide and diethylstilbestrol (B1670540) α,β-oxide. semanticscholar.orgjetir.orgresearchgate.netresearchgate.netacs.org While Oxanamide itself was mentioned in studies evaluating the mutagenicity of various drugs, the results for Oxanamide were reported as negative in bacterial reverse mutation assays in the presence and absence of the S9 fraction. semanticscholar.orgjetir.orgresearchgate.net It was found that among the drugs and drug metabolites tested in one study, only the cytostatic ethoglucide was markedly mutagenic. semanticscholar.orgjetir.orgresearchgate.net

The genotoxic action of epoxides can involve pathways related to their metabolism, primarily through enzymes like epoxide hydrolase (EH) and glutathione (B108866) S-transferase (GST), which can lead to either detoxification or the production of epoxides. jetir.org

The presence of the amide group in Oxanamide also relates to genotoxicity considerations, as certain amides or their metabolites can exhibit genotoxic potential. rsc.org However, the genotoxicity of amides can be influenced by their structure and metabolic activation. rsc.org

Assessment of Structural Alerts Indicating Potential Genotoxicity

Structural alerts are molecular functionalities or features known to be associated with toxicity, including genotoxicity. Their presence in a chemical structure can indicate a potential for the compound to cause DNA damage or other genetic alterations. semanticscholar.orgdtu.dk Genotoxicity pertains to all types of DNA damage, while mutagenicity specifically refers to the induction of mutations at the gene and chromosome levels. semanticscholar.org

Oxanamide contains an epoxide functional group within its structure. nih.gov Epoxides are considered electrophilic compounds due to their strained ring structure. researchgate.net Electrophilic reagents are known to cause damage to DNA through mechanisms such as alkylation. semanticscholar.orgcore.ac.uk The concept of structural alerts for genotoxic activity, particularly based on correlations between electrophilicity and DNA reactivity, has been established through studies involving numerous chemicals. semanticscholar.orgacs.org

While many epoxides have shown genotoxic effects in bacterial reverse mutation assays, this is not a universal finding. semanticscholar.orgacs.org Some studies have reported that certain epoxides, including highly substituted aliphatic epoxides and those derived from drugs, steroids, and pesticides, were non-genotoxic in the Ames Salmonella assay. acs.org However, epoxides are generally considered to have structural alerts for genotoxic potential. semanticscholar.orgresearchgate.net

The presence of a structural alert suggests a potential for carcinogenic reactivity, but the absence of an alert does not necessarily rule out such reactivity. dtu.dk The assessment of structural alerts is a key element in the integrated chemical-toxicological approach for qualifying genotoxic impurities. acs.org

Methodologies for In Vitro Genotoxicity Screening

In vitro genotoxicity testing is a crucial component of safety assessment for chemicals, including pharmaceuticals. europa.eunih.gov These tests are designed to predict genotoxic potential, identify genotoxic carcinogens early, and help elucidate the mechanisms of action of some carcinogens. fao.org The standard battery of genotoxicity tests typically includes assays covering gene mutations, structural chromosome aberrations (clastogenicity), and numerical chromosome aberrations (aneuploidy). europa.eunih.gov

Commonly recommended in vitro genotoxicity assays include:

Bacterial reverse mutation test (Ames test): This assay is typically performed using several strains of Salmonella typhimurium and sometimes Escherichia coli to detect gene mutations. acs.orgservice.gov.uk It is conducted both in the absence and presence of a metabolic activation system, such as the S9 mix from rat liver homogenate. acs.org The Ames test is considered a very important criterion for classifying a compound as a genotoxic impurity. acs.org

In vitro mammalian cell chromosome aberration test: This test aims to identify agents that cause structural chromosome aberrations in cultured mammalian somatic cells, such as Chinese hamster ovary (CHO) or Chinese hamster lung fibroblast (V79) cells. fao.org

In vitro mammalian cell gene mutation test: This assay detects gene mutations induced by chemical substances in mammalian cells, often using the hypoxanthine-guanine phosphoribosyl transferase (HPRT) gene locus in CHO cells or the thymidine (B127349) kinase (TK) gene locus in mouse lymphoma L5178Y cells. nih.govfao.orgservice.gov.uk The HPRT assay assesses forward mutations. service.gov.uk

In vitro micronucleus test (MNvit): This test is used to assess structural chromosomal damage and changes in chromosome number (aneuploidy). nih.govservice.gov.uk It can be performed with or without cytochalasin B, which is used in the cytokinesis-block micronucleus (CBMN) methodology to identify binucleated cells. service.gov.uk The MNvit is considered a reliable alternative to the in vitro chromosome aberration test for assessing clastogenicity and is better at detecting aneuploidy. service.gov.uk

These in vitro assays, particularly the combination of the Ames test and the MNvit, provide high sensitivity for identifying potential genotoxicants and rodent carcinogens. service.gov.uk While there is not a perfect correlation between in vitro test results and carcinogenicity, these tests are valuable screening tools. fao.org

New Approach Methodologies (NAMs) are being developed to accelerate hazard assessment and reduce reliance on traditional methods. frontiersin.org These include high-throughput transcriptomic and flow cytometry-based assays for modernized in vitro genotoxicity assessment. frontiersin.org Examples include the TGx-DDI transcriptomic biomarker and flow cytometry-based micronucleus and MultiFlow assays, which can provide information on the mode of action. frontiersin.orggentronix.co.uk The BlueScreen HC™ assay, utilizing a human-derived cell line with a reporter construct, is another high-throughput screening assay that can predict mechanisms of genotoxicity. gentronix.co.uk

Data Table: Summary of Common In Vitro Genotoxicity Assays

| Assay Name | Endpoint(s) Assessed | Typical Cell Types Used | Key Information Provided |

| Bacterial Reverse Mutation Test (Ames test) | Gene mutations | Salmonella typhimurium, Escherichia coli | Identification of mutagens |

| In Vitro Chromosome Aberration Test | Structural chromosome aberrations (Clastogenicity) | Chinese hamster ovary (CHO), Chinese hamster lung (V79) | Identification of clastogens |

| In Vitro Mammalian Cell Gene Mutation Test | Gene mutations (at specific loci like HPRT or TK) | CHO, Mouse lymphoma L5178Y | Identification of mutagens |

| In Vitro Micronucleus Test (MNvit) | Structural chromosome aberrations, numerical aberrations | Mammalian cells (various lines) | Detection of clastogenicity and aneuploidy |

Computational Chemistry Applications in Oxanamide Research

Theoretical Methodologies in Computational Chemistry for Molecular Analysis

Theoretical methodologies in computational chemistry provide the foundation for understanding molecular behavior and properties. These methods involve using mathematical models and computer algorithms to simulate and analyze chemical systems. uva.nlokayama-u.ac.jp

Quantum Mechanical and Electronic Structure Calculations

Quantum mechanical (QM) and electronic structure calculations are fundamental theoretical methods used to investigate the electronic structure, properties, and reactivity of molecules. These calculations are based on the principles of quantum mechanics and aim to solve the Schrödinger equation for a given molecular system. ox.ac.uk Methods such as ab initio (e.g., Hartree-Fock, post-Hartree-Fock methods), Density Functional Theory (DFT), and semi-empirical methods are employed. uoa.groscars-project.eu These calculations can provide insights into molecular geometries, energies, charge distributions, spectroscopic properties, and reaction pathways. ox.ac.ukuoa.gr For a compound like Oxanamide, QM calculations could be used to determine its optimized 3D structure, understand the electronic environment of the epoxide ring and amide group, and predict potential sites of reactivity.

Molecular Dynamics Simulations for Conformational and Interaction Analysis

Molecular Dynamics (MD) simulations are computational techniques used to simulate the time-dependent behavior of molecular systems. nih.gov By applying classical mechanics to a system of atoms and molecules, MD simulations can explore conformational changes, study molecular interactions, and predict thermodynamic properties over time. nih.govchemrxiv.org Conformational analysis, a key aspect of MD simulations, involves studying how molecular geometries relate to their energies and identifying stable conformers. taltech.eewgtn.ac.nzsapub.org This is particularly important for flexible molecules like Oxanamide, which can adopt multiple conformations. wgtn.ac.nz MD simulations can also be used to analyze the interactions of Oxanamide with other molecules, such as solvents or potential biological targets, providing insights into binding modes and dynamics. uoa.grchemrxiv.orgnih.gov

In Silico Modeling of Oxanamide and its Interactions

In silico modeling utilizes computational approaches to simulate biological processes and molecular interactions. This is a crucial part of modern drug discovery and research. jntuhceh.ac.in

Ligand-Target Docking and Binding Affinity Predictions

Ligand-target docking is a computational method used to predict the preferred binding orientation and affinity of a small molecule (ligand), such as Oxanamide, within the binding site of a target macromolecule, typically a protein. researchgate.netjscimedcentral.comnih.gov This process involves generating various possible binding poses of the ligand within the target's active site and scoring these poses based on their predicted binding affinity. jscimedcentral.comnih.gov Binding affinity prediction aims to estimate the strength of the interaction between the ligand and the target. ijritcc.orgfrontiersin.orgnih.govarxiv.org Techniques like molecular docking and more advanced methods, including those incorporating machine learning, are used for this purpose. chemrxiv.orgijritcc.orgfrontiersin.orgnih.gov For Oxanamide, docking studies could be employed to computationally screen potential protein targets and predict how it might bind, offering insights into possible mechanisms of action if it were being investigated as a therapeutic agent.

Virtual Screening for Identification of Novel Compounds

Virtual screening is a computational technique used to search large databases of chemical compounds to identify potential drug candidates or molecules with desired properties. mdpi.combioinformation.netnih.govschrodinger.com This process often involves using methods like molecular docking or pharmacophore modeling to filter compounds based on their predicted ability to interact with a specific biological target or their similarity to known active molecules. jntuhceh.ac.inbioinformation.netnih.gov Virtual screening can significantly accelerate the early stages of drug discovery by reducing the number of compounds that need to be experimentally tested. mdpi.combioinformation.netschrodinger.com While specific virtual screening studies involving Oxanamide were not found, the methodology could be applied to identify compounds structurally similar to Oxanamide or those predicted to bind to the same targets, potentially leading to the discovery of novel related compounds with interesting properties. bioinformation.net

Application of Machine Learning and Artificial Intelligence in Drug Discovery Research

Data-Driven Approaches for Chemical Space Exploration

Data-driven approaches leverage large datasets and machine learning techniques to explore the vast chemical space, which encompasses an immense number of possible molecular structures nextmol.commpg.de. These methods can help identify novel compounds with desired properties or predict the behavior of molecules within specific chemical or biological contexts nextmol.comtudelft.nl.

The exploration of chemical space is a significant challenge in discovering new molecules, including potential drug candidates mpg.detudelft.nl. Data-driven methods, powered by the availability of large databases and advancements in machine learning, offer a new paradigm for accelerating chemical discovery nextmol.com. Unsupervised learning methods can be used to analyze unlabeled data to discover structural patterns and visualize the chemical space, helping to identify groups of molecules with similar features nextmol.com. This can guide prioritization decisions in the discovery process nextmol.com. Supervised learning algorithms can build predictive models based on experimental or in silico data to forecast properties or activities nextmol.com.

While the search results did not provide specific examples of data-driven chemical space exploration focused exclusively on Oxanamide, the methodologies described are broadly applicable. Tools and workflows are being developed for automated exploration of chemical space, such as automated functionalization of molecular scaffolds, which can generate potentially useful structures for various applications, including drug discovery tudelft.nlrsc.org. The increasing availability of computational chemistry data through platforms promoting open science also fuels these data-driven approaches, fostering transparency and collaboration in accelerating chemical discoveries oscars-project.eu.

Metabolic Transformations and Pathways of Oxanamide in Biological Systems

In Vitro Methodologies for Characterizing Oxanamide Metabolism

In vitro studies are widely utilized in pharmaceutical research to investigate the metabolic fate of compounds. These methods offer a controlled environment to assess how a compound is processed by specific enzymes or biological fractions. Common in vitro systems for studying hepatic metabolism include liver microsomes and hepatocytes. srce.hrdls.com

Liver microsomes, derived from the endoplasmic reticulum of liver cells, are rich in cytochrome P450 (CYP) enzymes and flavin monooxygenases (FMO), which are primary catalysts for Phase I metabolism. dls.comthermofisher.com Hepatocytes, as intact liver cells, provide a more physiologically relevant model as they contain the full complement of drug-metabolizing enzymes, including both Phase I and Phase II enzymes. srce.hrdls.com Using both microsomes and hepatocytes can offer a more comprehensive understanding of a compound's metabolic profile. srce.hr

Metabolic stability assays, often performed using liver microsomes or hepatocytes, are key elements in screening compounds and can help predict in vivo hepatic clearance. srce.hr

Identification of Metabolic Pathways and Enzymatic Biotransformations

Identifying the specific metabolic pathways and the enzymes involved in the biotransformation of a compound is a critical aspect of metabolism studies. These investigations aim to determine the types of reactions that occur, such as oxidation, reduction, hydrolysis, or conjugation, and which enzymes catalyze these reactions. nih.gov

Studies using human expressed cytochrome P450 (P450) enzymes can identify the specific isoforms responsible for catalyzing the formation of metabolites. nih.gov For example, in the metabolism of other compounds, CYP2C19 and CYP3A4 isoforms have been shown to play significant roles in metabolic transformations like hydroxylation and sulfoxidation. nih.gov

Metabolic pathways can be complex, involving a series of enzymatic steps that transform a starting molecule through various intermediates to final products. atlanticoer-relatlantique.ca Techniques like liquid chromatography-mass spectrometry (LC-MS/MS) are commonly used to analyze incubation mixtures from in vitro studies to identify and characterize metabolites. srce.hrnih.gov

Characterization of Metabolite Structures and Profiles

Characterizing the structures of metabolites and profiling their abundance is essential for understanding the metabolic fate of a compound. Analytical techniques, particularly mass spectrometry-based methods like UPLC-HR/MS and LC-MS/MS, are powerful tools for this purpose. nih.govadmescope.com

These techniques allow for the detection and identification of metabolites based on their mass-to-charge ratio, fragmentation patterns, and retention times. nih.govcreative-proteomics.com Comparing the spectral data of detected compounds with databases containing information on known metabolites and their spectra aids in the putative identification of metabolite structures. creative-proteomics.com

Metabolite profiling involves the qualitative and quantitative study of the biotransformation products, including the search for and structure elucidation of metabolites, the delineation of metabolic pathways, and the determination of the relative abundance of metabolites. wuxiapptec.com

Comparative Metabolic Profiling with Related Chemical Entities

Comparative metabolic profiling involves comparing the metabolic fate of a compound with that of structurally related chemical entities. mdpi.comfrontiersin.org This approach can provide valuable insights into how structural variations influence metabolic pathways and the types and abundance of metabolites formed. mdpi.com

By comparing metabolite profiles, researchers can identify similarities and differences in the biotransformation processes, which can help in understanding the structure-metabolism relationships. mdpi.com Such comparisons can be performed using various analytical techniques, including LC-MS/MS, and can involve analyzing samples from in vitro systems or biological fluids. mdpi.comfrontiersin.org

Stereoselective Aspects of Oxanamide Metabolism

Stereoselectivity in metabolism refers to the differential processing of stereoisomers of a compound by enzymes. Enzymes, being chiral molecules, can interact differently with different stereoisomers, leading to variations in reaction rates, metabolic pathways, and the formation of stereoisomeric metabolites. nih.govmdpi.com

Studies have shown that metabolic pathways can be highly stereospecific. For compounds that exist as stereoisomers, investigating the stereoselective aspects of their metabolism is important as different isomers may have different pharmacological activities or toxicological profiles. nih.gov

Oxanamide is a chemical compound that has been the subject of academic and therapeutic research, primarily explored for its potential biological activities. Its chemical structure features both an epoxy group and an amide group, which contribute to its reactivity and potential utility in pharmaceutical contexts ontosight.ai.

Pharmacological Classification and Therapeutic Research Context of Oxanamide

Academic Classification within Broader Chemical and Pharmacological Categories

Oxanamide is known by several names, including oxanamide [INN] and 2-ethyl-3-propyloxirane-2-carboxamide nih.govdrugfuture.com. Its chemical structure is defined by the presence of an epoxy group (an oxygen atom bonded to two carbon atoms that are already bonded to each other) and an amide group (-C(=O)NH₂) ontosight.ai. This combination of functional groups is key to its chemical properties and potential biological interactions ontosight.ai.

Academically, Oxanamide can be classified based on its chemical structure and historical therapeutic use. It has been described as a mild sedative belonging to a class of molecules called oxanamides bartleby.comchegg.com. Historically, it was recognized for its anxiolytic and muscle relaxant properties, capable of producing sedative and hypnotic effects at sufficient doses wikipedia.orgncats.io. It was first approved in 1958 and was used for treating anxiety associated with conditions like premenstrual syndrome and menopause ncats.ioncats.io. While its historical use points to a classification within the realm of central nervous system depressants, current research directions explore a broader range of potential bioactivities based on its chemical structure.

The PubChem database lists Oxanamide under CID 31365 and provides its molecular formula as C₈H₁₅NO₂ and molecular weight as 157.21 g/mol nih.govdrugfuture.comdrugcentral.org. Its structure includes a hexanamide (B146200) backbone with an epoxy group and an ethyl substituent ontosight.ai.

Research Directions for Potential Bioactivities Associated with Oxanamide

Research into Oxanamide and compounds with similar structures has explored various potential biological activities, including antiviral, antibacterial, and anticancer effects ontosight.ai. The reactive nature of the epoxy group in Oxanamide suggests it could potentially form covalent bonds with other molecules, a property that might be leveraged in the design of therapeutic agents ontosight.ai.

Investigation of Antiviral Research Pathways

While specific documented research directly on the antiviral activity of Oxanamide is limited in the provided search results, the broader category of compounds containing amide or oxadiazole structures has been investigated for antiviral properties nih.govnih.gov. For instance, oxalamide linkers have been explored in the design of entry inhibitors targeting HIV-1 nih.gov. Additionally, derivatives of cinnamic acids, which contain amide linkages, have shown antiviral activity against coronaviruses like OC43 and SARS-CoV-2 mdpi.com. This suggests that the amide functional group present in Oxanamide could be a relevant feature for exploring antiviral research pathways, potentially through the synthesis of derivatives or as part of larger molecular structures.

Exploration of Antibacterial Research Pathways

Research into the antibacterial potential of compounds structurally related to Oxanamide, particularly those containing oxadiazole rings (which can be considered bioisosteres for carbonyl-containing molecules like amides), has been reported nih.gov. Studies have synthesized 1,3,4-oxadiazole (B1194373) derivatives and tested their antibacterial activity against various bacterial strains, including Pseudomonas aeruginosa, Bacillus subtilis, Salmonella typhi, Escherichia coli, and Staphylococcus aureus nih.govnih.gov. Some of these derivatives have shown comparable or even higher inhibitory activity than reference drugs like ciprofloxacin, gentamicin, and ampicillin (B1664943) nih.gov. While these studies focus on oxadiazole structures, the inclusion of Oxanamide in analyses of plant extracts exhibiting antibacterial activity suggests a potential, albeit not extensively documented, link to antibacterial research pathways phcogcommn.orgsemanticscholar.orgresearchgate.net.

Delving into Anticancer Research Pathways

The potential of Oxanamide in anticancer research has been explored, primarily in the context of computational studies and the analysis of natural product extracts. Oxanamide was included in a dataset of compounds used to develop a method for predicting anticancer activity using artificial neural networks based on QSAR descriptors bioinformation.net. This computational approach aimed to distinguish compounds with anticancer activity from non-anticancer drugs bioinformation.net.

Furthermore, Oxanamide has been identified in extracts from certain plants that have demonstrated antiproliferative effects against cancer cell lines phcog.comresearchgate.netresearchgate.net. For example, it was detected in extracts from Australian fruits that showed significant antiproliferative activity against HeLa and CaCo2 cancer cell lines phcog.comresearchgate.net. Oxamide compounds (distinct from Oxanamide but sharing the amide functional group) have also been investigated for their anticancer effects, acting through various mechanisms such as enzyme inhibition and induction of apoptosis nih.gov. The presence of the amide moiety in Oxanamide suggests it could be a scaffold for developing compounds with anticancer properties, potentially by influencing cell proliferation or inducing cell death pathways, although direct research on Oxanamide itself in this area appears less extensive than for related structures nih.gov.

Future Directions and Emerging Research Avenues for Oxanamide

Integration of Advanced Experimental and Computational Techniques in Oxanamide Research

Advancing the understanding of oxanamide's properties and potential requires the integration of sophisticated experimental and computational techniques. Computational methods, increasingly vital in modern chemical and pharmaceutical research, can play a significant role. Techniques such as molecular docking, molecular dynamics simulations, and density functional theory calculations offer powerful tools for investigating the molecular behavior, interactions, and potential biological targets of oxanamide and its analogues uni.lu. These computational approaches can aid in predicting molecular properties, understanding reaction mechanisms, and improving the design of targeted experiments uni.lu.

Experimentally, a range of advanced techniques can be applied. Spectroscopic methods, including various forms of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are essential for detailed structural elucidation and the analysis of reaction products. Diffraction methods like X-ray diffraction can provide insights into the solid-state structure of oxanamide and its complexes. Thermal analysis techniques such as Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC) can be employed to study its thermal stability and properties. Chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are valuable for the separation, identification, and quantification of oxanamide in complex mixtures or biological samples. While not specifically documented for oxanamide, advanced time-resolved experimental techniques, such as those utilizing ultrashort X-ray or electron pulses or time-resolved spectroscopy, could potentially be adapted to study the ultrafast dynamics of reactions involving the reactive epoxy group. The application of molecular modeling in the design of related compounds also indicates its potential utility in guiding experimental synthesis and analysis for oxanamide.

Design and Exploration of Novel Oxanamide Analogues for Specific Bioactivities

The exploration of oxanamide's potential biological activities can be significantly advanced through the rational design and synthesis of novel analogues. This approach, central to synthetic medicinal chemistry, involves modifying the core structure of oxanamide to optimize desired pharmacological properties such as potency, selectivity, and bioavailability. Given the presence of the epoxy and amide functional groups, analogues could be designed to exploit the reactivity of the epoxy ring or modify the electronic and steric properties around the amide wikipedia.org.

Research into compounds structurally similar to oxanamide has indicated potential biological activities, including antiviral, antibacterial, and anticancer effects wikipedia.org. This suggests that oxanamide analogues could be designed and screened for activity in these areas. The process typically involves structure-activity relationship (SAR) studies, where systematic modifications to the molecule are made, and the biological effects of the resulting analogues are evaluated. Computational methods, as discussed in Section 8.1, are invaluable in the design phase, helping to predict how modifications might affect binding to biological targets or influence pharmacokinetic properties uni.lu. Experimental synthesis of these designed analogues would be followed by rigorous bioactivity evaluation using relevant in vitro and in vivo models. Examples from the research on other compound classes demonstrate the iterative nature of this process, where synthesis and biological testing inform further design cycles. The goal is to identify analogues with enhanced activity or novel bioactivities compared to the parent oxanamide structure.

Identification and Addressing of Key Research Gaps in Oxanamide's Biological Spectrum

A primary research gap concerning oxanamide is the limited documentation of its specific biological applications and a comprehensive understanding of its biological spectrum wikipedia.org. While its structural features suggest potential activities, these remain largely underexplored for the compound itself wikipedia.org.

Addressing this gap requires systematic investigation to identify and characterize the biological effects of oxanamide. This includes detailed studies to assess its cytotoxicity against various cell lines, its potential antimicrobial or antiviral properties, and other relevant bioactivities suggested by its structure or by the activities of related compounds wikipedia.org. Furthermore, a critical research gap is the elucidation of oxanamide's mechanism of action at the molecular level wikipedia.org. Understanding how oxanamide interacts with biological systems, including identifying potential protein targets or biochemical pathways it affects, is crucial for determining its therapeutic potential and guiding the design of more effective analogues.

Q & A

Q. What are the established synthetic routes for oxanamide, and how can retrosynthetic analysis guide the optimization of its synthesis?

Oxanamide’s synthesis involves strategic disconnections of its amide and epoxide functional groups. A retrosynthetic approach using C-N disconnections (for the amide group) and C-O disconnections (for the epoxide) can simplify precursor selection. For example, α,β-unsaturated acids may serve as intermediates . Researchers should prioritize reaction order to minimize side reactions and improve yield, referencing historical protocols from medicinal chemistry literature .

Q. How can structural and spectroscopic data (e.g., NMR, IR) be systematically validated to confirm oxanamide’s purity and identity?

Validate oxanamide’s structure by cross-referencing experimental spectral data with computational predictions (e.g., DFT-based NMR simulations). Ensure purity via HPLC or GC-MS, comparing retention times with standards. Document solvent effects and instrumental parameters (e.g., magnetic field strength for NMR) to ensure reproducibility .

Q. What in vitro pharmacological models are appropriate for preliminary evaluation of oxanamide’s activity?

Use receptor-binding assays (e.g., GABAA modulation) or enzyme inhibition studies to assess oxanamide’s neuropharmacological effects. Include positive controls (e.g., benzodiazepines) and validate results with dose-response curves. Ensure cell-line selection aligns with historical data .

Advanced Research Questions

Q. How can contradictions between in vitro and in vivo efficacy data for oxanamide be resolved methodologically?

Apply triangulation: Replicate experiments across multiple models (e.g., rodent neurobehavioral assays vs. human cell lines). Perform pharmacokinetic studies to assess bioavailability and metabolite interference. Use sensitivity analysis to test assumptions (e.g., dosing intervals) .

Q. What experimental design considerations are critical for ensuring reproducibility in oxanamide synthesis?

- Variables: Control reaction temperature, solvent purity, and catalyst loading.

- Documentation: Record raw data (e.g., TLC Rf values, crystallization times) in electronic lab notebooks using FAIR-compliant formats .

- Replication: Include at least three independent synthesis batches and report yield ranges .

Q. How can advanced spectroscopic techniques (e.g., X-ray crystallography, 2D NMR) resolve ambiguities in oxanamide’s stereochemistry?

X-ray crystallography provides definitive stereochemical assignments by analyzing crystal lattice parameters. For dynamic systems (e.g., solution-state conformers), use NOESY or ROESY NMR to probe spatial proximities. Compare results with computational models (e.g., molecular dynamics simulations) .

Q. What statistical methods are suitable for analyzing dose-dependent neuropharmacological effects of oxanamide?

Apply nonlinear regression (e.g., Hill equation) to EC50 calculations. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups. Report confidence intervals and effect sizes to contextualize significance .

Methodological Challenges & Data Analysis

Q. How should researchers address variability in oxanamide’s reported bioactivity across studies?

Conduct meta-analyses of published data, weighting studies by methodological rigor (e.g., sample size, control groups). Use funnel plots to detect publication bias. Reconcile discrepancies by standardizing assay protocols (e.g., cell passage number, serum concentration) .

Q. What strategies validate the specificity of oxanamide’s interaction with proposed molecular targets?

Q. How can computational chemistry enhance the design of oxanamide derivatives with improved pharmacokinetics?

Use QSAR models to correlate structural features (e.g., logP, polar surface area) with ADME properties. Perform molecular docking to predict binding affinities for target receptors. Validate predictions with in vitro permeability assays (e.g., Caco-2 monolayers) .

Ethical & Reproducibility Standards

Q. What ethical guidelines apply to preclinical studies of oxanamide’s neuroactive properties?

Adhere to ARRIVE 2.0 guidelines for animal studies, including randomization, blinding, and power analysis. For human tissue samples, obtain informed consent and ensure compliance with institutional review boards (IRBs) .

Q. How can researchers ensure transparency when reporting negative or inconclusive results for oxanamide?

Publish raw datasets in open repositories (e.g., Zenodo) with detailed metadata. Use preprint platforms to share preliminary findings and invite peer feedback. Disclose limitations in the discussion section, emphasizing pathways for future work .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.